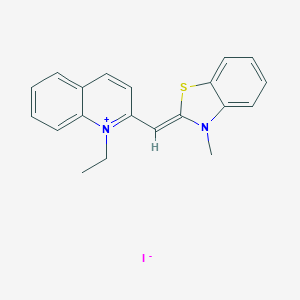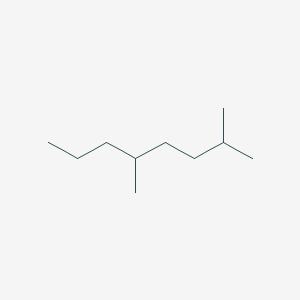
3,3,7-Trimethyloxindole
Übersicht
Beschreibung
3,3,7-Trimethyloxindole is a chemical compound with the molecular formula C11H13NO . It contains a total of 27 bonds, including 14 non-H bonds, 7 multiple bonds, 1 double bond, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, and 1 secondary amide (aliphatic) .
Molecular Structure Analysis
The molecular structure of 3,3,7-Trimethyloxindole includes a five-membered ring and a six-membered ring . It also contains a secondary amide group . The molecule has a total of 27 bonds .Physical And Chemical Properties Analysis
3,3,7-Trimethyloxindole has a molecular weight of 175.23 g/mol . Other physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.Wissenschaftliche Forschungsanwendungen
HIV-1 Inhibitors
3-Oxindole derivatives, which include 3,3,7-Trimethyloxindole, have been identified as small molecule HIV-1 inhibitors targeting Tat-mediated viral transcription . Among these, methyl (E)-2-(3-chloroallyl)-4,6-dimethyl-one exhibited the most potent inhibitory effect on HIV-1 infection, with a half-maximal inhibitory concentration (IC50) of 0.4578 μM but without severe cytotoxicity . These compounds specifically inhibited the Tat-mediated viral transcription on the HIV-1 LTR promoter instead of reverse transcription or integration .
Antiviral Activity
The heterocyclic indole structure, which includes 3,3,7-Trimethyloxindole, has been shown to offer various medicinal advantages from its wide range of biological activity . A series of novel 3-oxindole-2-carboxylates were synthesized and their antiviral activity against human immunodeficiency virus-1 (HIV-1) infection was evaluated .
Organoselenium-Induced Radical Cyclizations
A simple and practical approach to oxindole derivatives via organoselenium-induced radical cyclizations of N-arylacrylamides has been developed . This method provides a convenient access to a variety of selenium-containing oxindoles in good to excellent yields under relatively mild reaction conditions .
Direct Formation of Se-C Bond
One of the notable features of the organoselenium-induced radical cyclizations is the direct formation of a Se-C bond and the construction of an oxindole ring in one reaction . This allows for the direct selenium-carbocyclization of N-arylacrylamides .
Synthesis of Heterocyclic Compounds
Functionalized oxindoles, including 3,3,7-Trimethyloxindole, have found wide utility as versatile starting materials for the synthesis of a broad range of heterocyclic compounds . The search for sustainable and more efficient methods for the preparation of oxindoles is of constant interest .
Pharmaceutical Research
The products of radical-mediated cyclization of N-arylacrylamides, which include 3,3,7-Trimethyloxindole, have received much attention because of the potential application of the products of such reactions in pharmaceutical research .
Safety and Hazards
The safety data sheet for 3,3,7-Trimethyloxindole suggests that it should be used only for R&D purposes and not for medicinal, household, or other uses . In case of accidental exposure, the recommended first aid measures include moving the victim into fresh air, washing off with soap and plenty of water, and consulting a doctor .
Wirkmechanismus
Target of Action
3,3,7-Trimethyloxindole is a derivative of indole , a significant heterocyclic system in natural products and drugs . Indole derivatives play a crucial role in cell biology and have been used as biologically active compounds for the treatment of various disorders . .
Mode of Action
Indole derivatives, in general, are known to interact with various targets in the body, leading to a range of biological effects . For instance, some indole derivatives have been found to interact with nuclear receptors, regulate intestinal hormones, and affect the biological effects of bacteria as signaling molecules .
Pharmacokinetics
The predicted boiling point is 2997°C, and the predicted density is 1057 g/cm3
Result of Action
Indole derivatives, in general, have been found to maintain intestinal homeostasis and impact liver metabolism and the immune response . They can also exhibit various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
Eigenschaften
IUPAC Name |
3,3,7-trimethyl-1H-indol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c1-7-5-4-6-8-9(7)12-10(13)11(8,2)3/h4-6H,1-3H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWOVEBYJRFGAKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(C(=O)N2)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10569835 | |
| Record name | 3,3,7-Trimethyl-1,3-dihydro-2H-indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10569835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
19501-89-4 | |
| Record name | 3,3,7-Trimethyl-1,3-dihydro-2H-indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10569835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



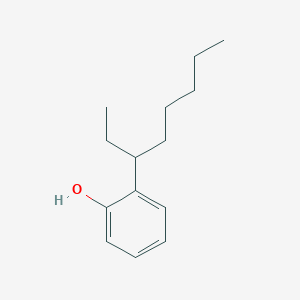
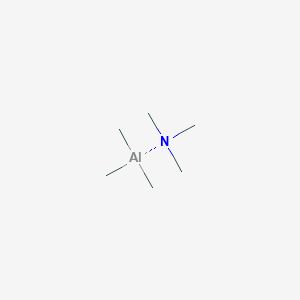
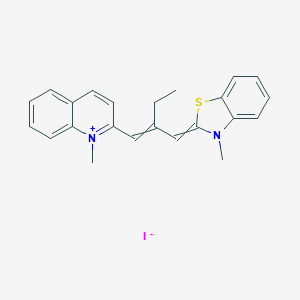


![4-[bis(2-methyl-1H-indol-3-yl)methyl]-N,N-dimethylaniline](/img/structure/B100631.png)

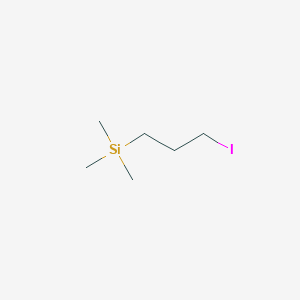


![4-[4-[(2-chlorophenyl)azo]-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl]benzenesulphonic acid](/img/structure/B100639.png)

